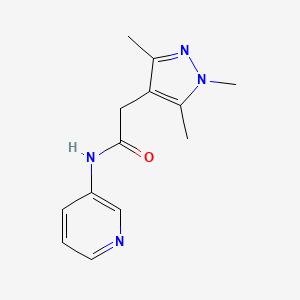
N-(2,6-dimethylphenyl)-6-methylpyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-dimethylphenyl)-6-methylpyridine-2-carboxamide, also known as DMXAA, is a small molecule drug that has been studied for its potential as an anti-cancer agent. DMXAA was first discovered in the 1990s and has since been the subject of numerous scientific studies. In
Wirkmechanismus
N-(2,6-dimethylphenyl)-6-methylpyridine-2-carboxamide works by activating the immune system to attack cancer cells. It does this by stimulating the production of cytokines, which are proteins that act as messengers between cells in the immune system. Specifically, N-(2,6-dimethylphenyl)-6-methylpyridine-2-carboxamide activates the production of tumor necrosis factor alpha (TNF-α), which is a cytokine that can cause cancer cells to die.
Biochemical and Physiological Effects:
N-(2,6-dimethylphenyl)-6-methylpyridine-2-carboxamide has been shown to have a variety of biochemical and physiological effects. In addition to activating the immune system, N-(2,6-dimethylphenyl)-6-methylpyridine-2-carboxamide has been shown to increase blood flow to tumors, which can enhance the effectiveness of chemotherapy and radiation therapy. N-(2,6-dimethylphenyl)-6-methylpyridine-2-carboxamide has also been shown to reduce the formation of new blood vessels, which can slow the growth of tumors.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2,6-dimethylphenyl)-6-methylpyridine-2-carboxamide is that it has been shown to be effective in preclinical studies. However, one limitation is that N-(2,6-dimethylphenyl)-6-methylpyridine-2-carboxamide has not yet been approved for use in humans. Additionally, N-(2,6-dimethylphenyl)-6-methylpyridine-2-carboxamide has been shown to have a narrow therapeutic window, meaning that it can be toxic at high doses. This can make it difficult to determine the optimal dose for use in humans.
Zukünftige Richtungen
Future research on N-(2,6-dimethylphenyl)-6-methylpyridine-2-carboxamide could focus on several areas. One area of interest is the development of new synthesis methods that could make N-(2,6-dimethylphenyl)-6-methylpyridine-2-carboxamide more accessible for research and potential clinical use. Another area of interest is the identification of biomarkers that could be used to predict which patients are most likely to respond to N-(2,6-dimethylphenyl)-6-methylpyridine-2-carboxamide treatment. Additionally, future research could focus on the development of combination therapies that could enhance the effectiveness of N-(2,6-dimethylphenyl)-6-methylpyridine-2-carboxamide.
Synthesemethoden
N-(2,6-dimethylphenyl)-6-methylpyridine-2-carboxamide can be synthesized through a multistep process starting with 2,6-dimethylphenylacetic acid. The acid is converted to an acid chloride, which is then reacted with 6-methylpyridine-2-amine to form the amide. The amide is then reduced to N-(2,6-dimethylphenyl)-6-methylpyridine-2-carboxamide using sodium borohydride.
Wissenschaftliche Forschungsanwendungen
N-(2,6-dimethylphenyl)-6-methylpyridine-2-carboxamide has been studied extensively for its potential as an anti-cancer agent. In preclinical studies, N-(2,6-dimethylphenyl)-6-methylpyridine-2-carboxamide has shown promising results in inhibiting the growth of various types of cancer cells, including lung, breast, and colon cancer. N-(2,6-dimethylphenyl)-6-methylpyridine-2-carboxamide has also been shown to enhance the effectiveness of chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
N-(2,6-dimethylphenyl)-6-methylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-10-6-4-7-11(2)14(10)17-15(18)13-9-5-8-12(3)16-13/h4-9H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVKMSYJHULUML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dimethylphenyl)-6-methylpyridine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B7538294.png)


![2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B7538321.png)

![2-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B7538337.png)
![3-[(2,5-Dimethylthiophen-3-yl)sulfonylamino]-4-fluorobenzoic acid](/img/structure/B7538343.png)

![2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-1-(3-methylpiperidin-1-yl)ethan-1-one](/img/structure/B7538349.png)
![N~1~-{4-[2-(3-hydroxyanilino)-1,3-thiazol-4-yl]phenyl}acetamide](/img/structure/B7538355.png)
![4-[7-Methyl-3-(oxolan-2-ylmethylamino)imidazo[1,2-a]pyridin-2-yl]benzene-1,3-diol](/img/structure/B7538370.png)

![N-[4-(methanesulfonamido)phenyl]-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B7538376.png)
![(2,4-Dimethylphenyl)-[1-(4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methanone](/img/structure/B7538380.png)